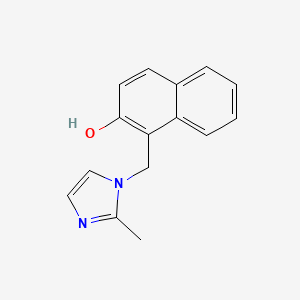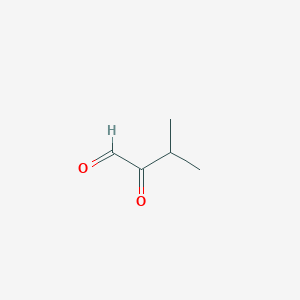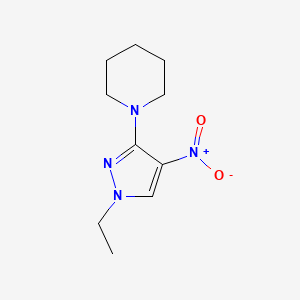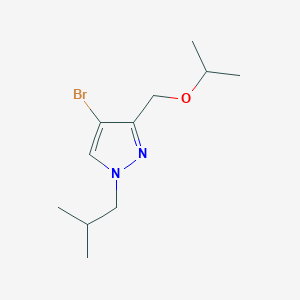
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole (abbreviated as BRIMIP) is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition results in the suppression of inflammation. PPAR-γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, and its activation results in the improvement of insulin sensitivity and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit significant antioxidant properties and has been shown to protect against oxidative stress-induced damage. This compound has also been found to exhibit significant neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant pharmacological effects at relatively low doses. However, this compound also has several limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties have not been extensively studied, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another potential direction is the study of the pharmacokinetic properties of this compound, which can help to better understand its mechanism of action and potential applications. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, cancer, and other oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various research fields. It has been found to exhibit significant anti-inflammatory and analgesic effects. It has also been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to exhibit significant antioxidant properties and has been studied for its potential applications in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
4-bromo-1-(2-methylpropyl)-3-(propan-2-yloxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-8(2)5-14-6-10(12)11(13-14)7-15-9(3)4/h6,8-9H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDDJDSQPYSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



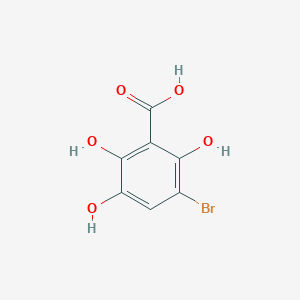
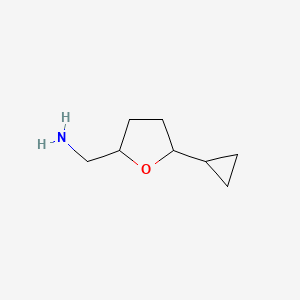
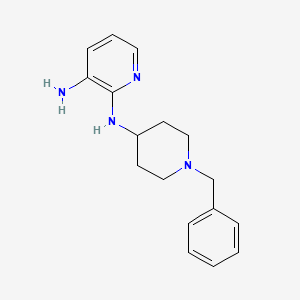
![2-(4-Bromo-naphthalen-1-yl)-[1,10]phenanthroline](/img/structure/B3248279.png)
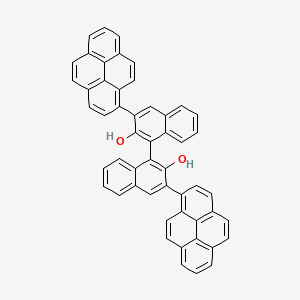
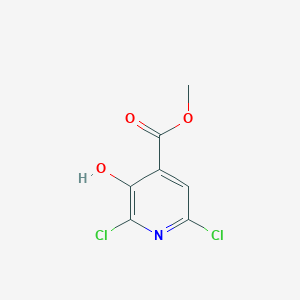
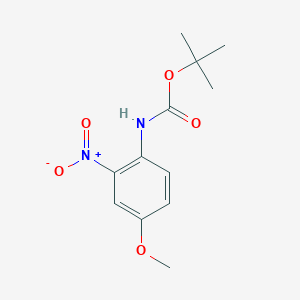

![7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-](/img/structure/B3248302.png)
